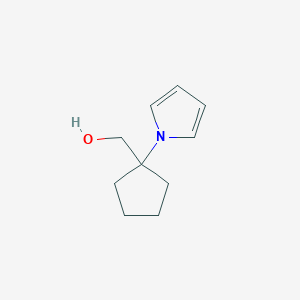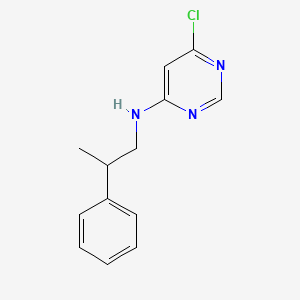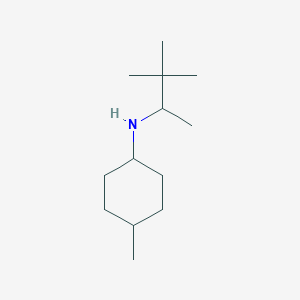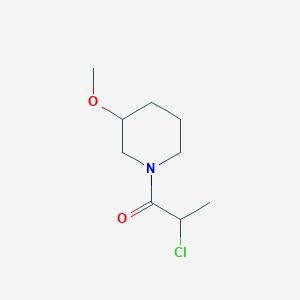
1-(2-Chlor-4-methylbenzyl)piperidin-4-amin
Übersicht
Beschreibung
1-(2-Chloro-4-methylbenzyl)piperidin-4-amine is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalaria-Anwendungen
Piperidinderivate, einschließlich „1-(2-Chlor-4-methylbenzyl)piperidin-4-amin“, wurden auf ihre potenzielle Verwendung in der antimalaria-Behandlung untersucht. Beispielsweise haben strukturell einfache synthetische 1, 4-disubstituierte Piperidine eine hohe Selektivität für resistentes Plasmodium falciparum gezeigt, den Parasiten, der für Malaria verantwortlich ist . Diese Verbindungen führten zu einer 56- bis 93-prozentigen Hemmung des Parasitenwachstums bei 40 μg/mL .
Antikrebs-Anwendungen
Piperidinderivate werden auf verschiedene Weise als Antikrebsmittel eingesetzt . Sie haben vielversprechende Ergebnisse bei der Hemmung des Wachstums und der Metastasierung verschiedener Krebsarten sowohl in vitro als auch in vivo gezeigt .
Antivirale Anwendungen
Piperidin-basierte Verbindungen wurden auch auf ihre antiviralen Eigenschaften untersucht . Ihre einzigartige Struktur und pharmakophore Merkmale machen sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente .
Antibakterielle und Antimykotische Anwendungen
Die antimikrobiellen und antimykotischen Eigenschaften von Piperidinderivaten machen sie nützlich im Bereich der Medikamentenentwicklung . Sie können potenziell zur Behandlung einer Vielzahl von bakteriellen und Pilzinfektionen eingesetzt werden .
Antihypertensive Anwendungen
Piperidinderivate wurden auf ihre potenzielle Verwendung bei der Behandlung von Bluthochdruck untersucht . Ihre einzigartigen pharmakologischen Eigenschaften könnten sie wirksam bei der Behandlung von Bluthochdruck machen .
Analgetische und Entzündungshemmende Anwendungen
Piperidinderivate, einschließlich „this compound“, wurden als Analgetika und Entzündungshemmer eingesetzt . Sie können potenziell Linderung von Schmerzen und Entzündungen verschaffen .
Anti-Alzheimer-Anwendungen
Forschungen haben gezeigt, dass Piperidinderivate bei der Behandlung der Alzheimer-Krankheit eingesetzt werden können . Sie können potenziell dazu beitragen, die Symptome zu kontrollieren und das Fortschreiten dieser neurodegenerativen Erkrankung zu verlangsamen .
Antipsychotische Anwendungen
Piperidinderivate wurden auf ihre potenzielle Verwendung als Antipsychotika untersucht . Sie können potenziell zur Behandlung verschiedener psychiatrischer Erkrankungen eingesetzt werden .
Zusammenfassend lässt sich sagen, dass „this compound“ und andere Piperidinderivate eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung und der Medikamentenentwicklung haben. Ihre einzigartigen Eigenschaften machen sie wertvoll bei der Entwicklung von Behandlungen für verschiedene Krankheiten und Erkrankungen .
Wirkmechanismus
Piperidine Derivatives
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemische Analyse
Biochemical Properties
1-(2-Chloro-4-methylbenzyl)piperidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it may inhibit or activate specific enzymes, thereby influencing the overall biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity. Additionally, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can interact with proteins, affecting their stability and function .
Cellular Effects
The effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes. These changes can have downstream effects on cellular metabolism, influencing processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine may bind to the active site of an enzyme, blocking its activity and preventing substrate conversion. Alternatively, it may bind to allosteric sites, inducing conformational changes that enhance enzyme activity. Additionally, this compound can influence gene expression by interacting with transcriptional machinery, leading to changes in the levels of specific proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its activity and effectiveness. Studies have shown that 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can have both immediate and long-term effects on cells, depending on the duration of exposure. For instance, short-term exposure may lead to rapid changes in cell signaling and metabolism, while long-term exposure can result in more sustained alterations in gene expression and cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine vary with different dosages. Low doses of this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Studies have shown that there are threshold effects, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
1-(2-Chloro-4-methylbenzyl)piperidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and biosynthesis. Additionally, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can affect the levels of cofactors, such as NADH and ATP, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can influence its activity, as it may concentrate in specific organelles or regions of the cell .
Eigenschaften
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-10-2-3-11(13(14)8-10)9-16-6-4-12(15)5-7-16/h2-3,8,12H,4-7,9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVOEUFITAKIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(CC2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



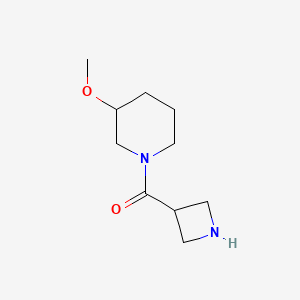
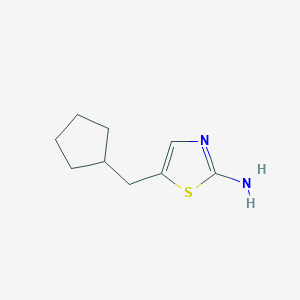

![[1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol](/img/structure/B1474603.png)



![2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B1474608.png)
